molecular formula C25H23NO4 B557452 Fmoc-L-homophenylalanine CAS No. 132684-59-4

Fmoc-L-homophenylalanine

Cat. No.: B557452
CAS No.: 132684-59-4
M. Wt: 401.5 g/mol
InChI Key: CIHPCIUGLIZADU-QHCPKHFHSA-N
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Description

Fmoc-L-homophenylalanine, also known as N-(9-fluorenylmethoxycarbonyl)-L-homophenylalanine, is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .

Mechanism of Action

Target of Action

Fmoc-L-homophenylalanine, a modified form of phenylalanine, has been found to have antimicrobial properties specific to Gram-positive bacteria, including MRSA . The primary targets of this compound are these bacteria, where it acts to inhibit their growth and proliferation .

Mode of Action

This compound interacts with its targets by crossing the bacterial membrane and reducing the glutathione levels, which is essential for bacterial growth and survival . At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeability and integrity, which leads to the death of Gram-positive bacteria .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the bacterial cell membrane, leading to oxidative and osmotic stress . This disruption of the bacterial cell’s homeostasis can lead to cell death .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation. This is achieved through the compound’s interaction with the bacterial cell membrane, leading to oxidative and osmotic stress, and ultimately, cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Fmoc-L-homophenylalanine participates in various biochemical reactions, primarily due to the presence of the phenylalanine residue. Phenylalanine is known to interact with a variety of enzymes and proteins, including phenylalanine hydroxylase, which converts phenylalanine to tyrosine, a precursor for several important biomolecules . The exact nature of these interactions depends on the specific context and the other molecules present.

Cellular Effects

Studies have shown that certain Fmoc-conjugated amino acids, including Fmoc-phenylalanine, exhibit antibacterial activity . This suggests that this compound may also influence cell function, potentially through interactions with cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and depends on the specific biochemical context. In peptide synthesis, the Fmoc group is removed by a base, allowing the phenylalanine residue to participate in peptide bond formation . In other contexts, this compound may interact with biomolecules through its phenylalanine residue, potentially influencing enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are important considerations for its use. While specific data on this compound is limited, Fmoc-protected amino acids are generally stable under standard storage conditions .

Metabolic Pathways

This compound is likely to be involved in metabolic pathways related to phenylalanine metabolism. Phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine .

Transport and Distribution

Like other amino acids, it is likely to be transported across cell membranes by amino acid transporters .

Subcellular Localization

The subcellular localization of this compound is likely to depend on the specific cellular context and the presence of other molecules. As an amino acid derivative, it may be found in various cellular compartments, including the cytoplasm and potentially within organelles involved in protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-L-homophenylalanine can be synthesized through various methods. One common approach involves the reaction of L-homophenylalanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with this compound being one of the building blocks. The use of automated systems ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fmoc-L-homophenylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of an additional methylene group in its side chain, which can influence the conformation and properties of the resulting peptides. This structural difference can affect the biological activity and stability of the peptides, making this compound a valuable building block in peptide synthesis .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHPCIUGLIZADU-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375787
Record name Fmoc-L-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132684-59-4
Record name Fmoc-L-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for Fmoc-L-homophenylalanine in influencing intracellular calcium levels?

A1: this compound elevates intracellular calcium concentrations () by triggering the release of calcium from the endoplasmic reticulum, a key calcium storage site within cells [, ]. This release is not dependent on inositol trisphosphate (IP3), a common second messenger involved in calcium signaling []. Instead, the compound appears to act through a pathway involving phospholipase C []. Additionally, this compound promotes calcium entry from the extracellular environment, a process known as capacitative calcium entry []. This entry is further enhanced by the activation of protein kinase C [].

Q2: In which cell types has this compound been shown to modulate intracellular calcium levels?

A2: Studies have demonstrated that this compound can increase in a variety of human cell lines. These include:

  • Cancer cells: OC2 human oral cancer cells [], T24 and BFTC bladder tumor cells [], and human prostate cancer cells [].
  • Other cell types: MDCK renal cells and MS-1 endothelial cells [].

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